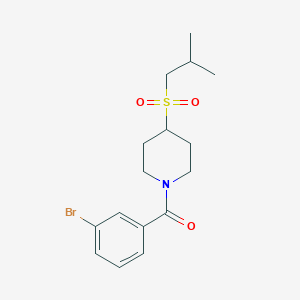

1-(3-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a 3-bromobenzoyl group and a 2-methylpropanesulfonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

Introduction of the 3-Bromobenzoyl Group: This step often involves the acylation of the piperidine ring using 3-bromobenzoyl chloride in the presence of a base such as triethylamine.

Addition of the 2-Methylpropanesulfonyl Group: The final step involves the sulfonylation of the piperidine ring using 2-methylpropanesulfonyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom on the benzoyl group is susceptible to nucleophilic substitution under specific conditions. This reaction is pivotal for introducing diverse substituents.

| Reaction Type | Conditions | Reagents/Catalysts | Product/Outcome |

|---|---|---|---|

| Bromine Replacement | Polar aprotic solvent, 80–100°C | KOtBu, Pd(OAc)<sub>2</sub> | Aryl ethers or amines |

Key Findings :

-

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) replaces bromine with boronic acids, enabling aryl group introduction .

-

Alkaline conditions (KOtBu) facilitate substitution with oxygen or nitrogen nucleophiles.

Sulfonyl Group Reactivity

The 2-methylpropanesulfonyl group participates in hydrolysis and nucleophilic substitution.

| Reaction Type | Conditions | Reagents | Product/Outcome |

|---|---|---|---|

| Hydrolysis | Aqueous acid/base, 50–70°C | H<sub>2</sub>SO<sub>4</sub> or NaOH | Sulfonic acid derivative |

| Alkylation | DMF, RT | Alkyl halides | Sulfonamide derivatives |

Key Findings :

-

Acidic hydrolysis cleaves the sulfonyl group to yield sulfonic acids, useful for further derivatization.

-

The sulfonyl group stabilizes intermediates during alkylation, enhancing reaction efficiency.

Piperidine Ring Functionalization

The piperidine ring undergoes alkylation, acylation, and ring-opening reactions.

| Reaction Type | Conditions | Reagents | Product/Outcome |

|---|---|---|---|

| N-Alkylation | THF, 0°C to RT | CH<sub>3</sub>I, NaH | Quaternary ammonium salts |

| Acylation | DCM, RT | AcCl, Et<sub>3</sub>N | N-Acylpiperidine derivatives |

Key Findings :

-

Alkylation at the piperidine nitrogen generates charged species with enhanced solubility.

-

Acylation modifies the ring’s electronic properties, influencing downstream reactivity.

Reductive Dehalogenation

The bromine atom can be removed under reductive conditions to form debrominated products.

| Reaction Type | Conditions | Reagents | Product/Outcome |

|---|---|---|---|

| Catalytic Hydrogenation | H<sub>2</sub> (1 atm), RT | Pd/C, EtOH | Dehalogenated benzoylpiperidine |

Key Findings :

Mechanistic Insights

-

Electron-Withdrawing Effects : The bromobenzoyl and sulfonyl groups direct electrophilic attacks to meta/para positions.

-

Steric Hindrance : The 2-methylpropanesulfonyl group slows reactions at the piperidine nitrogen.

Applications De Recherche Scientifique

Research indicates that compounds similar to 1-(3-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine exhibit various biological activities, particularly as enzyme inhibitors. Notably, derivatives with similar structures have shown significant inhibition of α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. Such inhibition can lead to reduced blood glucose levels, making these compounds potential candidates for antidiabetic therapies.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Here are some key findings:

- α-Glucosidase Inhibition : Similar compounds have demonstrated significant inhibition of α-glucosidase, suggesting that this compound may also possess this activity. This could be beneficial for managing diabetes by lowering blood glucose levels.

- Acetylcholinesterase Inhibition : Compounds with piperidine structures have been associated with acetylcholinesterase inhibition, which is relevant for treating neurodegenerative diseases like Alzheimer's .

Pharmacological Applications

The dual functional groups of this compound enhance its pharmacological profile compared to simpler analogs. Its applications extend into various therapeutic areas:

- Antidiabetic Agents : Due to its potential to inhibit α-glucosidase, this compound may be developed as an antidiabetic medication.

- Anticancer Research : Similar sulfonamide derivatives have shown promise in anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth . The structural similarities suggest that this compound could also exhibit anticancer properties.

- Antimicrobial Activity : Research on related compounds indicates moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis, suggesting that this compound could also be effective against bacterial infections .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound:

- Synthesis and Evaluation : A study synthesized a series of piperidine derivatives and evaluated their biological activities, including enzyme inhibition and antibacterial properties. The findings indicated strong inhibitory effects against urease and acetylcholinesterase, highlighting the therapeutic potential of piperidine-based compounds .

- Anticancer Activity Assessment : In vitro studies on sulfonamide derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., HCT-116, MCF-7). These studies utilized structure-activity relationship (SAR) analysis to correlate molecular features with biological efficacy .

Mécanisme D'action

The mechanism of action of 1-(3-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobenzoyl group can participate in electrophilic interactions, while the sulfonyl group can enhance the compound’s solubility and stability.

Comparaison Avec Des Composés Similaires

1-(3-Chlorobenzoyl)-4-(2-methylpropanesulfonyl)piperidine: Similar structure but with a chlorine atom instead of bromine.

1-(3-Bromobenzoyl)-4-(2-ethylpropanesulfonyl)piperidine: Similar structure but with an ethyl group instead of a methyl group in the sulfonyl moiety.

Uniqueness: 1-(3-Bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine is unique due to the specific combination of substituents, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom can enhance its electrophilic properties, making it a valuable intermediate in organic synthesis.

Activité Biologique

1-(3-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a bromobenzoyl group and a sulfonyl moiety, which are known to influence its pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with appropriate benzoyl and sulfonyl chlorides under basic conditions. The introduction of the bromine atom at the para position is crucial for enhancing biological activity.

Inhibitory Effects

Research indicates that piperidine derivatives exhibit significant inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and cathepsin K. For instance, similar piperidine compounds have shown IC50 values in the nanomolar range against AChE, suggesting that structural modifications can lead to enhanced enzyme inhibition .

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | AChE | TBD |

| Related Piperidine Derivative | AChE | 0.56 |

| Cathepsin K Inhibitor | Cathepsin K | 13.52 |

The biological activity of this compound is hypothesized to involve interactions with specific receptor sites and enzymes. For example, the presence of the sulfonyl group may enhance binding affinity due to polar interactions with target proteins. Additionally, molecular docking studies suggest that the compound occupies critical active sites within enzymes, thereby inhibiting their function .

Case Studies

Several studies have evaluated the therapeutic potential of piperidine derivatives similar to this compound:

- Neuroprotective Effects : In animal models, compounds with similar structures have been shown to significantly increase acetylcholine levels in the brain, indicating potential use in treating neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Activity : Research has demonstrated that certain piperidine derivatives possess anti-inflammatory properties by inhibiting nitric oxide production in macrophage cell lines .

Propriétés

IUPAC Name |

(3-bromophenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO3S/c1-12(2)11-22(20,21)15-6-8-18(9-7-15)16(19)13-4-3-5-14(17)10-13/h3-5,10,12,15H,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNOYMAHYUDLPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.